{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane
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Overview
Description
{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a fluorophenyl group attached to a prop-1-en-1-yl moiety, which is further connected to a trimethylsilyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkyne under specific conditions to form the desired product. One common method involves the use of a palladium-catalyzed alkenylation reaction, where vinyl triflates are reacted with vinylene carbonate in the presence of a palladium catalyst . This method allows for the formation of the prop-1-en-1-yl moiety, which is then further functionalized with the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced waste. The use of microfluidic flow modules for generating reactive intermediates, such as N-, S-, and O-CF3 anions, can be integrated into the production process to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for alkenylation, caesium fluoride for fluorination, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
Major products formed from these reactions include substituted phenols, naphthols, and other aromatic compounds. The Diels-Alder cycloaddition reaction, for example, can produce valuable 2-naphthol architectures .
Scientific Research Applications
{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of {[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various enzymes and receptors. For example, in the context of antimalarial activity, similar compounds have been shown to target mitochondrial complex III, inhibiting its function and leading to the disruption of cellular respiration .
Comparison with Similar Compounds
Similar Compounds
- {[1-(4-Chlorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane
- {[1-(4-Bromophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane
- {[1-(4-Methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane
Uniqueness
{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and metabolic resistance, making it particularly valuable in pharmaceutical and agrochemical applications .
Properties
CAS No. |
130557-37-8 |
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Molecular Formula |
C12H17FOSi |
Molecular Weight |
224.35 g/mol |
IUPAC Name |
1-(4-fluorophenyl)prop-1-enoxy-trimethylsilane |
InChI |
InChI=1S/C12H17FOSi/c1-5-12(14-15(2,3)4)10-6-8-11(13)9-7-10/h5-9H,1-4H3 |
InChI Key |
HXHKFKMVIMBFHE-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)F)O[Si](C)(C)C |
Origin of Product |
United States |
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